5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one is a chemical compound with the CAS Number: 361979-27-3 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 5-ethyl-6-phenyl-3(2H)-pyridazinone . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 200.24 .Scientific Research Applications
Antihypertensive Applications
5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one derivatives have been synthesized and evaluated for their antihypertensive activities. Studies have shown that some of these compounds exhibit significant antihypertensive effects, suggesting potential applications in the treatment of high blood pressure (Siddiqui, Mishra, & Shaharyar, 2010); (Sharma, Verma, Sharma, & Prajapati, 2013); (Mishra, Siddiqui, Husain, Rashid, Prakash, Tailang, Kumar, & Srivastava, 2011).
Antibacterial Applications
Research has also been conducted on novel derivatives of this compound for antibacterial activities. These studies have led to the creation of compounds with potential applications in combating bacterial infections (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Solubility and Thermodynamic Behavior
The solubility and thermodynamic behavior of this compound in various solvents have been studied. These studies are crucial for understanding its behavior in different environments, which is essential for its application in pharmaceutical formulations (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
Corrosion Inhibition
Research has identified certain derivatives of this compound as effective corrosion inhibitors. This indicates potential industrial applications, particularly in the prevention of metal corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities .
Mode of Action
It is known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical and pharmacokinetic parameters of pyridazinone derivatives have been studied and found to be promising .
Result of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
The storage temperature for this compound is typically room temperature, suggesting it has good stability under normal environmental conditions .
Properties
IUPAC Name |
4-ethyl-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIHHHKZBNQBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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